molecular formula C9H18O B2878475 (1R,2S)-2-Tert-butylcyclopentan-1-ol CAS No. 40557-26-4

(1R,2S)-2-Tert-butylcyclopentan-1-ol

Cat. No.: B2878475
CAS No.: 40557-26-4
M. Wt: 142.242
InChI Key: OZFCDDMZWNHANP-HTQZYQBOSA-N
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Description

(1R,2S)-2-Tert-butylcyclopentan-1-ol is a chiral alcohol with a cyclopentane ring substituted with a tert-butyl group and a hydroxyl group The compound’s stereochemistry is specified by the (1R,2S) configuration, indicating the spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Tert-butylcyclopentan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts or reagents. For example, the reduction of 2-tert-butylcyclopentanone with a chiral reducing agent such as ®- or (S)-CBS catalyst can yield the desired enantiomer with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Tert-butylcyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: TsCl, nucleophiles (e.g., halides, amines)

Major Products Formed

Scientific Research Applications

(1R,2S)-2-Tert-butylcyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-Tert-butylcyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-Phenylcyclopropanaminium
  • (1R,2S)-2-Amino-1,2-diphenylethanol
  • (1R,2S)-2-Isopropyl-5-methylcyclohexyloxy

Uniqueness

(1R,2S)-2-Tert-butylcyclopentan-1-ol is unique due to its specific stereochemistry and the presence of a tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying stereochemical effects in chemical reactions and for use in asymmetric synthesis .

Properties

IUPAC Name

(1R,2S)-2-tert-butylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8(7)10/h7-8,10H,4-6H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFCDDMZWNHANP-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40557-26-4
Record name rac-(1R,2S)-2-tert-butylcyclopentan-1-ol
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